molecular formula C10H14O2 B1619659 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)- CAS No. 33204-74-9

7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-

Cat. No. B1619659
CAS RN: 33204-74-9
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-UHFFFAOYSA-N
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Description

(1XI, 4XI, 6XI)-Carvone oxide belongs to the class of organic compounds known as oxepanes. Oxepanes are compounds containing an oxepane ring, which is a seven-member saturated aliphatic heterocycle with one oxygen and six carbon atoms (1XI, 4XI, 6XI)-Carvone oxide is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (1xi, 4xi, 6xi)-carvone oxide is primarily located in the cytoplasm. Outside of the human body, (1xi, 4xi, 6xi)-carvone oxide can be found in herbs and spices. This makes (1xi, 4xi, 6xi)-carvone oxide a potential biomarker for the consumption of this food product.

Scientific Research Applications

Chemical Properties and Production

Synthesis and Chemical Reactions

  • It's a versatile chiral building block for terpenoids and can be applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids. Researchers have developed methods to prepare optically pure enantiomers of this compound (Chemical Research in Chinese Universities, 2005).
  • Another study detailed the Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of derivatives of this compound, highlighting its reactivity towards soft electrophiles (Tetrahedron, 1993).

Applications in Drug Design and Antitumor Activity

  • Derivatives of this compound, specifically 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, have been reported for their antitumor activity. Some derivatives showed strong cytotoxicity against certain cell lines and inhibited in vivo tumor growth in mice (Current Medicinal Chemistry. Anti-Cancer Agents, 2003).

Thermochemical Properties

  • Studies have calculated thermochemical properties like enthalpy of formation, entropy, and heat capacity of oxabicycloheptenes. These properties are crucial for understanding their behavior in atmospheric photochemical oxidation and other chemical processes (Journal of Physical Organic Chemistry, 2006).

Inhibitors for Cysteine Proteases

  • Some 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds, a similar class, were designed as inhibitors for cysteine proteases cathepsins B, L, K, and S, indicating their potential in medical research (Bioorganic & Medicinal Chemistry Letters, 2002).

properties

CAS RN

33204-74-9

Product Name

7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3

InChI Key

YGMNGQDLUQECTO-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Other CAS RN

36616-60-1
33204-74-9

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesis of epoxide 10 from S-(+)-carvone as illustrated in FIG. 3. A solution of 4 N NaOH (48 mL, 192.0 mmol, 0.3 equivalents) was slowly added to a solution of S-(+)-carvone (100.0 g, 665 mmol, 1.0 equivalent) in MeOH (1000 mL) at 0° C., followed by the dropwise addition of 35% hydrogen peroxide solution (70.0 mL, 792.6 mmol, 1.2 equivalents) over 3 hours. After the reaction was complete as established by TLC analysis, it was quenched by the slow addition of saturated Na2SO3 solution (200 mL) and extracted with CH2Cl2 (3×300 mL). The organic extracts were dried over Na2SO4 and concentrated to afford the carvone epoxide product which was used without further purification. A solution of this epoxide (101.8 g, 612.4 mmol, 1.0 equivalent) and PtO2 (0.72 g, 3.18 mmol, 0.095 equivalents) in EtOH (500 mL) was stirred under a hydrogen atmosphere (1 atm) at 25° C. for 12 hours. The reaction mixture was then filtered through a celite pad eluting with Et2O and concentrated. The crude product was purified by flash chromatography (silica gel, 5% EtOAc in hexane) to afford epoxide 10 (97.8 g, 87%, two steps) as a colorless oil. Rf=0.40 (silica gel, EtOAc-hexane, 1:10); FT-IR (neat) nmax 2959, 2873, 1708, 1466, 1438, 1369, 1111, 884, 814 cm-1.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-
Reactant of Route 2
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-
Reactant of Route 3
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-
Reactant of Route 4
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-
Reactant of Route 5
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-
Reactant of Route 6
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-

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